molecular formula C25H20BrN3O3 B6099838 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol

Cat. No.: B6099838
M. Wt: 490.3 g/mol
InChI Key: KTBCABSYGGZKGX-UHFFFAOYSA-N
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Description

4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is a complex organic compound that belongs to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a bromine atom, dimethoxy groups, and a phenyl group attached to a pyrazoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazoloisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloisoquinoline skeleton.

    Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.

    Attachment of the dimethoxy groups: Methoxylation can be achieved using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

    Phenyl group addition: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.

    Final functionalization: The hydroxyl group is introduced through a demethylation reaction using boron tribromide or another suitable reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the pyrazoloisoquinoline core, leading to debromination or hydrogenation products.

    Coupling Reactions: The phenolic hydroxyl group can participate in coupling reactions, such as etherification or esterification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar solvents.

    Coupling Reactions: Alkyl halides, acyl chlorides, or anhydrides in the presence of a base or catalyst.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Debrominated compounds, hydrogenated pyrazoloisoquinolines.

    Substitution: Substituted phenols, ethers, or esters.

    Coupling Reactions: Alkyl or acyl derivatives of the phenol.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}methanol: Similar structure but with a methanol group instead of a phenol group.

    4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}aniline: Similar structure but with an aniline group instead of a phenol group.

    4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}acetate: Similar structure but with an acetate group instead of a phenol group.

Uniqueness

4-Bromo-2-{7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}phenol is unique due to its combination of a bromine atom, dimethoxy groups, and a phenyl group attached to a pyrazoloisoquinoline core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

4-bromo-2-(7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-14-23-17-12-21(31-2)22(32-3)13-18(17)24(19-11-15(26)9-10-20(19)30)27-25(23)29(28-14)16-7-5-4-6-8-16/h4-13,30H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBCABSYGGZKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C3=CC(=C(C=C3C(=N2)C4=C(C=CC(=C4)Br)O)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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